molecular formula C7H9N3O4 B1199656 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide CAS No. 2854-09-3

1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide

Cat. No.: B1199656
CAS No.: 2854-09-3
M. Wt: 199.16 g/mol
InChI Key: RFQOPUYDLCMQCE-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2002 by a team of researchers led by Dr. Nader G. Abraham at the University of Toledo, Ohio, USA. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor that regulates blood pressure by constricting blood vessels. By inhibiting 20-HETE synthase, this compound reduces the production of 20-HETE and thereby lowers blood pressure. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the production of 20-HETE.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth and proliferation, and reducing inflammation. In animal studies, this compound has been shown to reduce blood pressure in hypertensive rats and to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide is its selectivity for 20-HETE synthase, which allows for targeted inhibition of this enzyme without affecting other enzymes in the arachidonic acid pathway. Additionally, this compound is relatively stable and can be easily synthesized and purified. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the potential side effects of this compound and its long-term safety.

Future Directions

There are several future directions for research on 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Finally, more research is needed to fully understand the mechanism of action and potential side effects of this compound in vivo.

Synthesis Methods

The synthesis of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide involves the reaction of 5-nitropyrrole-2-carboxylic acid with ethylene glycol in the presence of thionyl chloride, followed by the addition of hydroxylamine hydrochloride to yield the desired product. The purity and yield of this compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. It has been shown to inhibit the activity of a specific enzyme called 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a key role in the regulation of blood pressure and the development of cancer and inflammation.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c8-7(12)5-1-2-6(10(13)14)9(5)3-4-11/h1-2,11H,3-4H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQOPUYDLCMQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=C1)[N+](=O)[O-])CCO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951228
Record name 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2854-09-3
Record name 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2854-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polyoxyethylene(10)nonylphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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